molecular formula C10H12ClNOS B1628847 3-chloro-N-[2-(methylthio)phenyl]propanamide CAS No. 6397-38-2

3-chloro-N-[2-(methylthio)phenyl]propanamide

Cat. No. B1628847
CAS RN: 6397-38-2
M. Wt: 229.73 g/mol
InChI Key: GVBUGAFESKFYMX-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(methylthio)phenyl]propanamide (3-CMPPA) is an organochloride compound that has been used in a variety of scientific research applications due to its unique properties. Its structure is composed of two phenyl rings connected to a propanamide group. The molecule has a molecular weight of 240.7 g/mol and is soluble in a variety of organic solvents. The compound has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Analysis of Fentanyl Analogs

A study on the analysis of cis and trans 3-methylfentanyl, a compound structurally related to the one of interest, was conducted to address the challenge of detecting low concentrations of potent synthetic opioids in forensic toxicology. The research developed a method using liquid chromatography-high resolution mass spectrometry for the analysis of fentanyl analogs in blood specimens, demonstrating the importance of advanced analytical techniques in the forensic investigation of drug-related cases (Fogarty et al., 2018).

Pharmacokinetics and Metabolism in Preclinical Studies

Another study focused on S-1, a selective androgen receptor modulator, highlighting the process of examining pharmacokinetics and metabolism in rats. This research is indicative of the steps taken to understand the behavior of chemical compounds within biological systems, which could be analogous to studies conducted on 3-chloro-N-[2-(methylthio)phenyl]propanamide for potential therapeutic uses (Wu et al., 2006).

Synthesis and Antimicrobial Properties

Research on the synthesis, cyclization, and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment provides insight into how chemical synthesis and modification can be directed towards discovering new antimicrobial agents. This example illustrates the approach towards chemical synthesis and biological evaluation relevant to the development of compounds with specific functional properties (Baranovskyi et al., 2018).

Asymmetric Synthesis for Antidepressant Drugs

A study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase for high enantioselectivity highlights the importance of chirality in drug synthesis, which could be relevant to the synthesis of 3-chloro-N-[2-(methylthio)phenyl]propanamide if chiral properties affect its biological activity or application (Choi et al., 2010).

properties

IUPAC Name

3-chloro-N-(2-methylsulfanylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBUGAFESKFYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589298
Record name 3-Chloro-N-[2-(methylsulfanyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(methylthio)phenyl]propanamide

CAS RN

6397-38-2
Record name 3-Chloro-N-[2-(methylsulfanyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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